molecular formula C9H13F2NO B2614076 8,8-Difluoro-2-azaspiro[4.5]decan-1-one CAS No. 1935355-06-8

8,8-Difluoro-2-azaspiro[4.5]decan-1-one

Cat. No.: B2614076
CAS No.: 1935355-06-8
M. Wt: 189.206
InChI Key: MQBHNOQMDYCBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Difluoro-2-azaspiro[4.5]decan-1-one is a chemical compound with the molecular formula C9H13F2NO . It has a molecular weight of 189.21 . The compound is characterized by a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to the carbon atoms at the 8th position .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13F2NO/c10-9(11)3-1-8(2-4-9)5-7(13)12-6-8/h1-6H2,(H,12,13) . This indicates the presence of nine carbon atoms, thirteen hydrogen atoms, two fluorine atoms, and one nitrogen atom in the molecule .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the current resources. For detailed information on the chemical reactions, it is suggested to refer to related peer-reviewed papers or technical documents .


Physical and Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm^3, a boiling point of 218.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.5±3.0 kJ/mol and a flash point of 86.1±27.3 °C . The compound has a molar refractivity of 43.5±0.4 cm^3 and a molar volume of 159.0±5.0 cm^3 .

Scientific Research Applications

Antiviral Applications

A series of compounds related to 1-thia-4-azaspiro[4.5]decan-3-ones, with modifications at C-2 and C-8, demonstrated inhibitory effects against human coronavirus 229E replication. The structural scaffold of these compounds suggests their potential for antiviral drug development, pointing to the versatility of the azaspiro[4.5]decan-1-one framework in synthesizing effective antiviral agents (Apaydın et al., 2019).

Synthetic and Medicinal Chemistry

The azaspiro[4.5]decan-1-one scaffold has been highlighted for its potential in synthetic and medicinal chemistry, particularly in the synthesis of organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides. Its usefulness as a bifunctional synthetic intermediate showcases the compound's versatility in various chemical synthesis applications (Feng-bao, 2006).

Antitubercular Drug Development

Structural studies of derivatives related to the azaspiro[4.5]decan-1-one framework have revealed promising antitubercular properties. These studies emphasize the compound's potential as a key structure in developing new antitubercular drug candidates, highlighting its significance in addressing tuberculosis (Richter et al., 2022).

Spiroaminals and Biological Activities

The azaspiro[4.5]decan-1-one core is found in natural or synthetic products with significant biological activities. The synthesis strategies and applications of these spiroaminals underline their importance in drug discovery and development, showcasing the broad potential of this chemical structure in synthesizing biologically active compounds (Sinibaldi & Canet, 2008).

Safety and Hazards

The safety information and hazards associated with 8,8-Difluoro-2-azaspiro[4.5]decan-1-one are not explicitly mentioned in the available resources. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Mechanism of Action

Target of Action

The primary target of 8,8-Difluoro-2-azaspiro[4.5]decan-1-one is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in the regulation of cell death and inflammation .

Mode of Action

This compound interacts with RIPK1, inhibiting its activity. This inhibition prevents the activation of necroptosis, a form of programmed cell death .

Biochemical Pathways

By inhibiting RIPK1, this compound affects the necroptosis pathway. This pathway is involved in various inflammatory diseases. The inhibition of RIPK1 leads to a decrease in necroptosis, reducing inflammation .

Result of Action

The molecular effect of this compound’s action is the inhibition of RIPK1. This inhibition prevents the activation of necroptosis. On a cellular level, this results in a reduction of cell death and inflammation .

Properties

IUPAC Name

8,8-difluoro-2-azaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO/c10-9(11)3-1-8(2-4-9)5-6-12-7(8)13/h1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBHNOQMDYCBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CCNC2=O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.